Propionyl-D-tyr(ET)-phe-val-asn-abu-pro-arg-arg-NH2
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Overview
Description
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide is a synthetic peptide analog of vasopressin. It is known for its role as an antagonist of the vasopressin V2 receptor, which is involved in the regulation of renal function and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .
Chemical Reactions Analysis
Types of Reactions
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or BOP.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols .
Scientific Research Applications
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on renal function.
Medicine: Explored as a potential therapeutic agent for conditions related to fluid balance and renal function.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound acts as an antagonist of the vasopressin V2 receptor. By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water retention in the kidneys. This leads to increased urine output and reduced water reabsorption, which can be beneficial in conditions like hyponatremia .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with a longer duration of action.
Terlipressin: Another vasopressin analog used for its vasoconstrictive properties.
Lypressin: A vasopressin analog with similar antidiuretic effects.
Uniqueness
Propionyl-D-tyrosine(ethyl)-phenylalanine-valine-asparagine-aminobutyric acid-proline-arginine-arginine-amide is unique in its specific modifications, such as the propionyl and ethyl groups, which confer distinct pharmacological properties. These modifications can enhance its stability and binding affinity to the vasopressin V2 receptor .
Properties
Molecular Formula |
C53H82N16O11 |
---|---|
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
N-[1-[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[2-[[2-[[3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H82N16O11/c1-6-34(51(79)69-26-14-19-40(69)49(77)65-36(18-13-25-61-53(58)59)45(73)64-35(44(55)72)17-12-24-60-52(56)57)63-47(75)39(29-41(54)70)67-50(78)43(30(4)5)68-48(76)38(27-31-15-10-9-11-16-31)66-46(74)37(62-42(71)7-2)28-32-20-22-33(23-21-32)80-8-3/h9-11,15-16,20-23,30,34-40,43H,6-8,12-14,17-19,24-29H2,1-5H3,(H2,54,70)(H2,55,72)(H,62,71)(H,63,75)(H,64,73)(H,65,77)(H,66,74)(H,67,78)(H,68,76)(H4,56,57,60)(H4,58,59,61) |
InChI Key |
MVBVPHFFZQUTBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC |
Origin of Product |
United States |
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